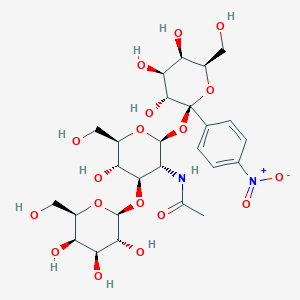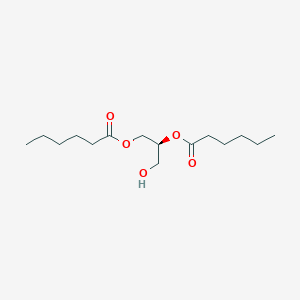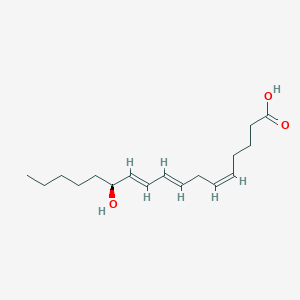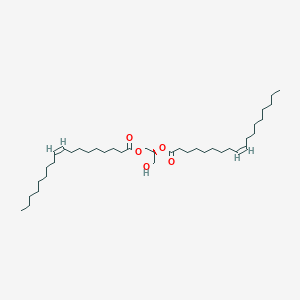
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, also known as ONPG, is an artificial substrate used in biochemical research to detect the presence of beta-galactosidase enzyme. The substrate is hydrolyzed by beta-galactosidase, leading to the release of a yellow-colored product that can be easily measured spectrophotometrically.
作用機序
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is hydrolyzed by beta-galactosidase, leading to the release of 4-nitrophenol and galactose. The hydrolysis reaction is pH-dependent and occurs at a pH range of 6.5 to 8.0. The release of 4-nitrophenol leads to the formation of a yellow-colored product that can be measured spectrophotometrically at 420 nm. The rate of hydrolysis is proportional to the enzyme activity and can be used to determine the specific activity of beta-galactosidase.
生化学的および生理学的効果
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has no known biochemical or physiological effects in biological systems. The substrate is inert and does not interact with other molecules in the cell. The yellow-colored product formed during the hydrolysis reaction is also non-toxic and does not interfere with cellular processes.
実験室実験の利点と制限
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has several advantages as a substrate for beta-galactosidase assay. The substrate is easy to prepare and can be stored for a long time without losing its activity. The assay is also simple and can be performed in a short time with minimal equipment. The yellow-colored product formed during the hydrolysis reaction is stable and can be measured spectrophotometrically at different time points.
However, 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has some limitations as a substrate for beta-galactosidase assay. The substrate is not suitable for the detection of intracellular enzyme activity since it cannot penetrate the cell membrane. The assay is also not specific for beta-galactosidase since other enzymes can hydrolyze 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is also not suitable for high-throughput screening since the assay requires spectrophotometric measurement.
将来の方向性
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has been widely used as a substrate for beta-galactosidase assay for several decades. However, there is still room for improvement in the assay. One direction for future research is the development of new substrates that can penetrate the cell membrane and detect intracellular enzyme activity. Another direction is the development of high-throughput screening methods that can detect beta-galactosidase activity in a large number of samples simultaneously. The use of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside in combination with other substrates and detection methods may also improve the sensitivity and specificity of the assay.
合成法
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside can be synthesized by the reaction of 4-nitrophenol with galactose-1-phosphate and N-acetylglucosamine in the presence of beta-galactosidase. The reaction leads to the formation of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, which can be purified by chromatographic techniques.
科学的研究の応用
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is widely used in biochemical research to detect the presence of beta-galactosidase enzyme. The enzyme is commonly found in bacteria, yeast, and mammalian cells, where it plays a crucial role in lactose metabolism. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is a simple and reliable method that allows the quantification of enzyme activity in different biological samples. The assay can be used to study the regulation of beta-galactosidase expression, the effect of different compounds on enzyme activity, and the screening of mutant strains with altered enzyme activity.
特性
CAS番号 |
124098-14-2 |
|---|---|
製品名 |
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
分子式 |
C26H38N2O18 |
分子量 |
666.6 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O18/c1-9(32)27-15-22(44-25-21(38)19(36)16(33)12(6-29)43-25)18(35)13(7-30)42-24(15)46-26(10-2-4-11(5-3-10)28(40)41)23(39)20(37)17(34)14(8-31)45-26/h2-5,12-25,29-31,33-39H,6-8H2,1H3,(H,27,32)/t12-,13-,14-,15-,16+,17+,18-,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1 |
InChIキー |
PKKBZODRBKXRRW-YFJIGQAWSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
その他のCAS番号 |
124098-14-2 |
同義語 |
4-nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside NGGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















